molecular formula C23H26N4O2 B2630246 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide CAS No. 1797977-09-3

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide

Cat. No.: B2630246
CAS No.: 1797977-09-3
M. Wt: 390.487
InChI Key: QLSCAROMMZWYST-UHFFFAOYSA-N
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Description

N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and antibacterial research. The compound features a 1H-pyrazole core, a privileged structure in drug discovery, which is disubstituted with a cyclopropyl group and a pyridinyl moiety. This core is linked via an ethyl chain to a 4-isopropoxybenzamide group. The isopropoxy substituent is a notable feature, as alkoxy groups like methoxy and isopropoxy on analogous compounds have been demonstrated to contribute to potent biological activity, particularly in anti-mycobacterial applications . This compound is designed for research applications only. Its structural analogs have shown promising activity in areas such as antibacterial development and anticancer agent discovery . Pyrazole and pyridine-containing scaffolds are frequently investigated for their ability to inhibit specific enzymatic pathways or protein-protein interactions relevant to disease pathologies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic avenues. The molecular structure suggests potential for good interaction with various biological targets, making it a valuable tool for probing chemical space in hit-to-lead optimization campaigns. For Research Use Only (RUO): This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16(2)29-19-10-8-18(9-11-19)23(28)25-13-14-27-22(17-6-7-17)15-21(26-27)20-5-3-4-12-24-20/h3-5,8-12,15-17H,6-7,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCAROMMZWYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Structural Features

The compound features several notable structural components:

  • Cyclopropyl Group : Enhances the compound's hydrophobic properties and potential receptor interactions.
  • Pyrazole Moiety : Known for its diverse biological activity, particularly in modulating enzyme activity.
  • Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
  • Isopropoxybenzamide : This functional group increases solubility and may influence pharmacokinetics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazines and 1,3-diketones.
  • Coupling with Pyridine : This can involve Suzuki or Heck coupling techniques to attach the pyridine ring.
  • Amidation : The final step involves the reaction of the intermediate with isopropoxybenzoyl chloride to form the target amide.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole and pyridine rings have shown effectiveness against various bacterial strains and fungi.

CompoundActivity TypeObserved Effects
6-methyl - 2 - oxo - 1 , 2 - dihydropyridine - 3 - carboxamideAntimicrobialEffective against Gram-positive bacteria
Pyridinone derivativesAnticancerInduced apoptosis in cancer cell lines
Pyrazole-based compoundsAnti-inflammatoryReduced cytokine production

Anticancer Properties

The compound has been studied for its potential anticancer effects. Research has demonstrated that derivatives can inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For example, compounds with similar structural features have been identified as effective inhibitors of signaling pathways critical for tumor growth.

Insecticidal Activity

Insecticidal assays have revealed that related compounds exhibit significant lethality against agricultural pests such as Mythimna separate and Helicoverpa armigera. The mortality rates observed indicate that structural modifications can enhance insecticidal potency.

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors that play a role in inflammation or cancer progression.

Case Studies

  • Anticancer Study : A study demonstrated that a structurally similar pyrazole derivative inhibited proliferation in breast cancer cells by inducing G1 phase arrest and apoptosis, suggesting potential therapeutic applications for this compound in oncology .
  • Insecticidal Efficacy : In trials conducted on Helicoverpa armigera, a related compound exhibited a 70% mortality rate at a concentration of 500 mg/L, outperforming conventional insecticides .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its cyclopropyl-pyridinyl-pyrazole core and isopropoxybenzamide tail. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name / ID Pyrazole Substituents Benzamide/Sulfonamide Group Molecular Weight (g/mol) Key Structural Differences
Target Compound 5-cyclopropyl, 3-pyridin-2-yl 4-isopropoxybenzamide ~409.5 (calculated) Cyclopropyl enhances metabolic stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin-4-amine Sulfonamide with chromen-2-yl 589.1 Chromene and sulfonamide moieties
N-(2-((4-(3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)arylsulfonamides 3-methoxyphenyl, 1-phenyl Sulfonamide with aryl groups ~450–550 (estimated) Sulfonamide tail; phenyl substitution
2-((5-chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide 1-isopropyl, 3-methyl N-methoxybenzamide 414.9 Chloropyridine and methoxy groups

Key Observations :

  • The cyclopropyl group in the target compound may improve metabolic stability compared to bulkier aryl or chromene substituents in other derivatives .
  • The isopropoxybenzamide moiety offers moderate lipophilicity (logP ~3.2 predicted), balancing solubility and membrane permeability better than sulfonamides (more polar) or methoxy groups (less lipophilic) .

Q & A

Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide?

The synthesis involves multi-step reactions:

  • Step 1 : Prepare the pyrazolyl-pyridinyl intermediate via cyclocondensation of hydrazine derivatives with β-keto nitriles or esters under acidic conditions.
  • Step 2 : Functionalize the intermediate with a cyclopropyl group at the 5-position of the pyrazole ring using cyclopropanation reagents (e.g., ethyl diazoacetate and Cu catalysts).
  • Step 3 : Couple the intermediate with 4-isopropoxybenzoyl chloride via nucleophilic acyl substitution or amide coupling (e.g., using EDCI/HOBt in DMF) .
  • Key reagents : Ethyl diazoacetate, DMF, EDCI/HOBt.

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR : Assign proton environments (e.g., pyridin-2-yl protons at δ 7.2–8.5 ppm) and carbonyl signals (amide C=O at ~168 ppm).
  • IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and pyrazole C=N (1520–1580 cm⁻¹) stretches.
  • LC-MS/HRMS : Verify molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental Analysis : Ensure ≥95% purity .

Q. What computational tools predict the biological activity of this compound?

  • PASS Algorithm : Predicts antimicrobial, kinase inhibitory, or anti-inflammatory activity based on structural motifs (e.g., pyrazole and benzamide groups).
  • Molecular Docking : Screen against targets like EGFR or COX-2 using AutoDock Vina. Validate with in vitro assays (IC50 measurements) .

Advanced Research Questions

Q. How can researchers optimize the yield of the final amide coupling step?

  • Critical Parameters :
ParameterOptimal ConditionImpact on Yield
SolventDMF or DCMMaximizes solubility
Temperature0–5°C (prevents racemization)Reduces side products
Coupling ReagentEDCI/HOBt (1.2 eq)Enhances amide formation
Reaction Time12–24 hoursEnsures completion
  • Monitoring : Use TLC (ethyl acetate/hexane, 1:1) or HPLC (C18 column, 254 nm) .

Q. How to resolve contradictions in 1H NMR data for pyrazole ring protons?

  • Approach :
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare with analogs (e.g., 4-ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide, δ 6.5–7.8 ppm for pyrazole protons).
  • Use deuterated solvents (DMSO-d6) to minimize solvent interference .

Q. What strategies enhance target selectivity when modifying the pyrazole ring?

  • Structural Modifications :
Modification SiteFunctional GroupExpected Impact
5-CyclopropylBulky substituents (e.g., CF3)Increases steric hindrance for selectivity
Pyridin-2-yl (3-position)Electron-withdrawing groups (e.g., NO2)Modulates binding affinity
  • Methodology :
  • Conduct SAR studies with substituted analogs.
  • Validate via molecular dynamics simulations (e.g., GROMACS) .

Q. How to design stability studies under physiological conditions?

  • Protocol :
  • Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analyze degradation products using HPLC-MS.
  • Key focus: Hydrolytic stability of the amide bond and pyrazole ring .

Potential Research Applications

Q. What are the compound’s potential applications in drug discovery?

  • Kinase Inhibition : Structural similarity to EGFR inhibitors (e.g., pyridinyl-pyrazole motifs).
  • Antimicrobial Activity : Pyrazole derivatives show activity against S. aureus (MIC ≤ 2 µg/mL).
  • Biochemical Probes : Use fluorescently tagged analogs for target identification .

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